Methyl 1-cyanopiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyanopiperidine-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol. It features a six-membered piperidine ring with a methyl ester group (COOCH3) and a cyano group (C≡N) attached at the 4th position. This compound is primarily used in scientific research and has shown potential in various applications, including drug synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-cyanopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyanopiperidine with methyl chloroformate under basic conditions . The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity . The final product is usually obtained through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Substitution: Various substituted piperidine derivatives.
Reduction: Piperidine-4-carboxamide.
Scientific Research Applications
Methyl 1-cyanopiperidine-4-carboxylate has diverse applications in scientific research:
Drug Synthesis and Medicinal Chemistry: It serves as a building block in the synthesis of various drugs, including antimicrobial and antitumor agents.
Synthesis of Heterocyclic Compounds: It is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties.
Biomedical Applications: The compound has been utilized in the design of new polymeric matrices with potential antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of Methyl 1-cyanopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, triazole-pyrimidine hybrids synthesized from this compound have been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These actions contribute to their neuroprotective and anti-neuroinflammatory effects .
Comparison with Similar Compounds
Methyl 1-cyanopiperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-cyanopiperidine-4-carboxylate: Both compounds have similar structures but differ in the position of the cyano group.
4-Cyanopiperidine: This compound lacks the ester group present in this compound.
Piperidine-4-carboxamide: This compound is a reduction product of this compound.
The uniqueness of this compound lies in its dual functional groups (cyano and ester), which provide versatility in chemical reactions and applications.
Biological Activity
Methyl 1-cyanopiperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyano group at the 1-position and a carboxylate at the 4-position. This unique structural arrangement enhances its reactivity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₈H₁₄N₂O₂ |
Molecular Weight | 170.21 g/mol |
CAS Number | 1206228-82-1 |
Biological Activity
This compound exhibits several notable biological activities, including:
Synthesis Methods
Several synthetic routes have been developed for this compound, emphasizing efficiency and yield:
- Condensation Reaction : A common method involves the condensation of piperidine derivatives with cyanomethyl esters followed by esterification.
- Cyclization Techniques : Cyclization reactions using appropriate reagents can yield the desired piperidine structure with high specificity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl piperidine-4-carboxylate | Piperidine ring with carboxylate | Antitubercular activity |
Methyl 4-cyanopiperidine-2-carboxylate | Cyano group at position 4 | Protein kinase inhibition |
N-Cyanoethylpiperidine | Cyano group at position 1 | Potential anti-inflammatory properties |
This comparison highlights how variations in functional groups and positions influence the biological activity of these compounds.
Case Studies
A review of recent literature reveals several case studies focusing on the biological activity of this compound:
- Study on Antitubercular Effects : A study conducted on various derivatives indicated that modifications to the piperidine ring significantly enhance antitubercular activity. The presence of both cyano and carboxylate groups was critical for optimal interaction with bacterial enzymes.
- Cancer Research : Research exploring the inhibition of protein kinases demonstrated that this compound showed significant inhibitory effects in vitro, suggesting its potential as a lead compound in cancer treatment .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 1-cyanopiperidine-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-12-8(11)7-2-4-10(6-9)5-3-7/h7H,2-5H2,1H3 |
InChI Key |
PWQFHIFFLAYUPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.